molecular formula C23H20N2O3 B2686114 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 922081-65-0

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide

Cat. No.: B2686114
CAS No.: 922081-65-0
M. Wt: 372.424
InChI Key: QWXXGBPBKRRZMI-UHFFFAOYSA-N
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Description

“N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide” is a chemical compound with the molecular formula C22H18N2O3 . It is also known as Isoxepac .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 484.286 Da, and the monoisotopic mass is 484.028381 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

Research has demonstrated innovative synthetic approaches involving N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide and its derivatives. For instance, the catalytic enantioselective aza-Reformatsky reaction with seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been reported, yielding chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. These transformations underscore the potential of such compounds in the synthesis of optically active molecules (Munck et al., 2017).

Pharmacological Potential

Although direct studies on the specific compound may be limited, research on structurally related dibenzo[b,f][1,4]oxazepines has indicated their potential pharmacological applications. For example, studies on dibenzoxepin compounds have explored their utility in creating novel materials and drugs, indicating the broad utility of this scaffold in medicinal chemistry. The synthesis techniques and the structural manipulations of these compounds provide a basis for the development of new therapeutic agents with optimized properties (Konstantinova et al., 2020).

Structural and Conformational Studies

Detailed structural and conformational analyses of dibenzo[b,f][1,4]oxazepines have been conducted to understand their physical and chemical properties better. Such studies are crucial for the design of drugs and materials with desired characteristics. For instance, the solid state conformational parameters of dibenzo[b,f]heteroepin drugs have been examined, providing insights into the molecular structures that could influence the interaction of these compounds at biological receptors (Bandoli & Nicolini, 1982).

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-25-19-10-6-7-11-21(19)28-20-13-12-16(14-18(20)23(25)27)24-22(26)17-9-5-4-8-15(17)2/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXXGBPBKRRZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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